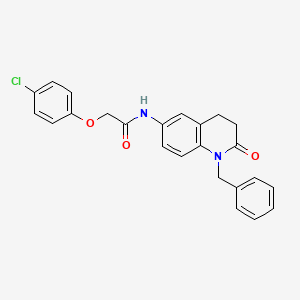

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-19-7-10-21(11-8-19)30-16-23(28)26-20-9-12-22-18(14-20)6-13-24(29)27(22)15-17-4-2-1-3-5-17/h1-5,7-12,14H,6,13,15-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQDHJUJFIASCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has significant applications in various scientific fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound 25 (N-(2–1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine)

- Structure: Lacks the tetrahydroquinoline core; instead, it incorporates a phenyl-ethylamine backbone with a 4-chlorophenoxy substituent.

- Synthesis : Yield (19%) is significantly lower than that of other analogs, likely due to the complexity of forming the ethylamine linkage .

- Key Difference: Absence of the tetrahydroquinoline ring may reduce planarity and π-stacking interactions critical for target binding.

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()

- Structure: Shares the tetrahydroquinoline core but replaces the benzyl group with a methyl-acetamide chain.

- Function: The simplified structure (molecular weight ~280 g/mol vs.

N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide ()

Substituent Variations

4-Chlorophenoxy Group Positioning

- Target Compound: The 2-(4-chlorophenoxy)acetamide is directly linked to the tetrahydroquinoline core.

- Compound 5 (): Features a 2-(4-chlorophenoxy)acetamide attached to an indole-carboxamide-phenyl backbone.

Benzyl vs. Allyl/Propargyl Substitutions

Physicochemical Properties

- Lipophilicity: The benzyl group in the target compound likely increases logP compared to non-aromatic analogs (e.g., Compound 8).

- Molecular Weight : Higher molecular weight (~463 g/mol) compared to simpler analogs (e.g., ~280 g/mol for Compound 8) may impact bioavailability .

Research Implications and Limitations

- Structural Insights: The 4-chlorophenoxy group and tetrahydroquinoline core are critical for bioactivity, but substituent choice (e.g., benzyl vs. sulfamoyl) modulates solubility and target engagement .

- Data Gaps : Direct biological data (e.g., IC50 values, receptor binding) for the target compound are absent in the evidence, limiting functional comparisons.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline class, characterized by a complex structure that includes a benzyl group and a chlorophenoxy moiety. Its molecular formula is , with a molecular weight of approximately 416.477 g/mol. The presence of various functional groups suggests diverse biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The compound's structure allows for interaction with key proteins involved in cell cycle regulation.

- Protein Kinase Inhibition : It has been shown to inhibit certain protein kinases, which are critical in signaling pathways related to cancer progression and other diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines. | |

| Protein Kinase Inhibition | Modulates signaling pathways relevant to tumor growth. | |

| Antimicrobial | Potential activity against various microbial strains. |

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various tetrahydroquinoline derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Protein Kinase Interaction

A docking study revealed that the compound binds effectively to the ATP-binding site of protein kinases involved in cancer signaling pathways. This interaction suggests potential as a targeted therapy for specific cancers where these kinases are overexpressed.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Combination Therapies : Investigating synergistic effects with existing anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.